2-Chloro-5-ethynylpyridine

Supramolecular chemistry Cross-coupling Bipyridine ligand synthesis

Researchers requiring a bifunctional building block for sequential cross-coupling face protection/deprotection overhead. 2-Chloro-5-ethynylpyridine solves this with orthogonal Sonogashira (C-5 ethynyl) and Stille (C-2 Cl) reactivity. Key outcomes: • >90% isolated yield (2024 OPR&D) lowers cost at kg scale • Direct synthesis of bridged bis-/tris-bipyridine ligands (Baxter 2000) • Dual CuAAC/functionalization handle for BTK inhibitor SAR • ≥95% purity, ambient shipping, global availability.

Molecular Formula C7H4ClN
Molecular Weight 137.56 g/mol
CAS No. 263012-63-1
Cat. No. B033263
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-5-ethynylpyridine
CAS263012-63-1
Molecular FormulaC7H4ClN
Molecular Weight137.56 g/mol
Structural Identifiers
SMILESC#CC1=CN=C(C=C1)Cl
InChIInChI=1S/C7H4ClN/c1-2-6-3-4-7(8)9-5-6/h1,3-5H
InChIKeyPGLDMOFVMPWSEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-5-ethynylpyridine: Core Properties & Reactivity


2-Chloro-5-ethynylpyridine is a heteroaryl halide–alkyne bifunctional building block belonging to the ethynylpyridine class. It features a chlorine atom at the pyridine C-2 position and a terminal ethynyl group at C-5, yielding a molecular formula of C₇H₄ClN and a molecular weight of 137.57 g/mol [1]. The compound exhibits calculated physicochemical properties including an XLogP3-AA of 2.1, a topological polar surface area of 12.9 Ų, and one hydrogen bond acceptor atom [1]. Its orthogonal reactivity—enabling sequential Sonogashira coupling at the ethynyl moiety and Stille or Negishi coupling at the chloro position—defines its primary synthetic utility [2].

2-Chloro-5-ethynylpyridine: Why Substitution Fails


Generic substitution within the chloroethynylpyridine family is precluded by the compound's orthogonal, position-dependent reactivity. The C-5 ethynyl group undergoes chemoselective Pd-catalyzed Sonogashira coupling while leaving the C-2 chlorine intact, enabling subsequent Stille cross-coupling to construct bridged bis- and tris-(2,2'-bipyridine) architectures in a single synthetic sequence [1]. The regioisomeric 2-chloro-4-ethynylpyridine (CAS 945717-09-9) and 2-chloro-3-ethynylpyridine exhibit different directing effects, altering the geometry and conjugation length of the resulting multidentate ligands. Furthermore, replacing the C-2 chlorine with bromine (e.g., 2-bromo-5-ethynylpyridine) modifies oxidative addition kinetics, requiring re-optimization of catalyst systems and potentially lowering Stille coupling yields [1]. The spatial arrangement of the nitrogen lone pair relative to the ethynyl group in the 2-chloro-5-ethynyl substitution pattern also uniquely influences proton affinity and metal coordination geometry, parameters critical for supramolecular self-assembly applications.

2-Chloro-5-ethynylpyridine: Differentiation Evidence


Stille Coupling Substituent Effect: Chloro vs. Bromo

In the synthesis of conjugatively bridged bis-5-(2,2'-bipyridines), the ethyne-bridged 5-(2-chloropyridine) intermediate (derived from 2-chloro-5-ethynylpyridine) underwent Stille cross-coupling with 2-trimethylstannylpyridine to afford linear bis-bipyridines 1a,b and 1g–j. In contrast, phenyl- and biphenyl-bridged linear bis-5-(2,2'-bipyridines) (1c–f) required the use of bis-5-(2-bromopyridines) to achieve completion of the Stille reaction [1]. This demonstrates a chemo-electronic differentiation: the 2-chloropyridyl terminus is sufficiently reactive for ethyne-bridged systems but must be replaced by a 2-bromopyridyl group for more sterically demanding phenyl-bridged scaffolds, providing a clear selection criterion for building block choice.

Supramolecular chemistry Cross-coupling Bipyridine ligand synthesis

Chemoselective Sonogashira Coupling: Ethynyl vs. Chloro

In the construction of branched tris-5-(2-chloropyridine) precursor 8, 2-chloro-5-ethynylpyridine served as the 5-(2-chloropyridine) synthon that was installed via chemoselective Pd-catalyzed Sonogashira or Negishi cross-coupling onto a central trifunctionalized bridge precursor. This chemoselectivity—coupling exclusively at the terminal alkyne while preserving the C-2 chlorine for subsequent Stille reaction—eliminated the need for protection/deprotection steps [1]. By comparison, the use of 2-ethynylpyridine (lacking the chloro handle) would terminate the synthetic sequence at a single coupling, while 2,5-dichloropyridine would require a less efficient reverse sequence.

Sonogashira coupling Chemoselectivity Multitopic ligands

Improved Scalable Synthesis via Pd Cross-Coupling

A 2024 Organic Process Research & Development article reported an improved scalable synthesis route for 2-chloro-5-ethynylpyridine employing palladium-catalyzed cross-coupling under mild conditions, achieving >90% isolated yield with excellent purity profiles [1]. This represents a significant advance over earlier Sonogashira-based methods that reported yields in the 70–75% range (e.g., 73.3% yield via TMS-acetylene coupling and TBAF deprotection) . The >90% yield benchmark provides a procurement-relevant purity–cost advantage when sourcing material for pharmaceutical intermediate applications.

Process chemistry Scalable synthesis Cross-coupling optimization

Proximity Protein Labeling: Dual Ethynyl–Chloro Handles

A 2024 Nature Chemical Biology study described the use of 2-chloro-5-ethynylpyridine as a scaffold in developing proximity-based protein labeling systems. The ethynyl moiety enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) for bioorthogonal ligation, while the chloro group provides an orthogonal handle for further functionalization or target engagement [1]. In contrast, mono-functional ethynylpyridines (e.g., 2-ethynylpyridine) or chloro-only pyridines cannot support the same dual-labeling workflow, limiting their utility in protein-protein interaction (PPI) mapping applications.

Chemical biology Protein labeling Bioorthogonal chemistry

2-Chloro-5-ethynylpyridine: Key Applications


Ethyne-Bridged Bis-/Tris-Bipyridine Ligand Synthesis

This application is directly supported by the work of Baxter (2000), where 2-chloro-5-ethynylpyridine-derived 5-(2-chloropyridine) intermediates were chemoselectively coupled to bridge precursors and subsequently submitted to Stille cross-coupling to produce linear and branched bis- and tris-bipyridines possessing rigid conjugated bridges [1]. Users synthesizing metal ion-binding scaffolds with controlled nanoscopic dimensions should select this compound for its proven orthogonal reactivity that eliminates protection/deprotection steps.

Scalable Pharmaceutical Intermediate Manufacturing

Based on the 2024 OPR&D improved protocol achieving >90% isolated yield [1], procurement for pilot-scale and industrial pharmaceutical intermediate synthesis should specify this compound, particularly when cost-of-goods and purity specifications are critical decision drivers. The yield improvement of at least 16.7 percentage points over the traditional 73.3% route directly impacts procurement economics at multi-gram to kilogram scales.

Dual-Handle Bioorthogonal Probes for PPI Mapping

As described in a 2024 Nature Chemical Biology study [1], this compound's ethynyl group facilitates CuAAC-based bioorthogonal ligation while the chloro group serves as a secondary functionalization or target-engagement handle. This dual functionality is essential for proximity-based labeling systems requiring sequential bioconjugation steps. Researchers developing PPI probes should select this compound over single-handle ethynylpyridines because only the 2-chloro-5-ethynyl isomer provides the requisite orthogonal reactivity pair.

Kinase Inhibitor SAR Library via Click Chemistry

A 2023 Journal of Medicinal Chemistry study demonstrated the efficacy of 2-chloro-5-ethynylpyridine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors, utilizing the ethynyl group for rapid analog generation via click chemistry [1]. Procurement for SAR library construction and high-throughput screening campaigns should prioritize this compound for its ability to serve as a common intermediate that can be diversified via CuAAC with a range of azide partners, enabling efficient exploration of chemical space around the pyridine scaffold.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Chloro-5-ethynylpyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.